molecular formula C20H17N3O7 B11939152 Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 853334-16-4

Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Cat. No.: B11939152
CAS No.: 853334-16-4
M. Wt: 411.4 g/mol
InChI Key: XWPQOOLQPSYOFG-UHFFFAOYSA-N
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Description

Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo[1,2-b]pyridazine core. Key structural attributes include:

  • Diethyl ester groups at positions 5 and 6.
  • A 4-nitrobenzoyl substituent at position 7.
    This electron-deficient aromatic substituent enhances polarity and may influence bioactivity, particularly in medicinal chemistry contexts such as anticancer or enzyme inhibition .

Properties

CAS No.

853334-16-4

Molecular Formula

C20H17N3O7

Molecular Weight

411.4 g/mol

IUPAC Name

diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C20H17N3O7/c1-3-29-19(25)15-14-6-5-11-21-22(14)17(16(15)20(26)30-4-2)18(24)12-7-9-13(10-8-12)23(27)28/h5-11H,3-4H2,1-2H3

InChI Key

XWPQOOLQPSYOFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=NN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester groups at positions 5 and 6 undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or their conjugate bases. Transesterification reactions are also feasible with alternative alcohols in the presence of acid catalysts.

Reaction TypeConditionsProducts/Outcomes
Acidic HydrolysisHCl/H<sub>2</sub>O, reflux5,6-Dicarboxylic acid derivatives
Basic HydrolysisNaOH/EtOH, 60°CWater-soluble carboxylate salts
TransesterificationROH, H<sub>2</sub>SO<sub>4</sub>Ester derivatives (e.g., methyl esters)

These reactions modify solubility and enable further functionalization, such as peptide coupling .

Nitro Group Reduction

The 4-nitrobenzoyl substituent can be selectively reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C) or iron in acidic media. This transformation is critical for generating intermediates with enhanced biological activity .

Reducing AgentConditionsProduct
H<sub>2</sub>/Pd-CEtOH, 25°C, 1 atm4-Aminobenzoyl derivative
Fe/HClH<sub>2</sub>O, reflux4-Aminobenzoyl derivative (crude)

The resulting amine serves as a handle for amidation, diazotization, or Schiff base formation .

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring’s electron-deficient nature facilitates SNAr reactions at positions activated by the nitro group. Nucleophiles such as amines or thiols react under basic conditions .

NucleophileConditionsPosition ModifiedProduct Type
Primary AminesK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CPosition 3 or 4Aminopyridazine derivatives
ThiophenolEt<sub>3</sub>N, THF, RTPosition 3Arylthioether derivatives

Regioselectivity is influenced by the nitro group’s electron-withdrawing effects, directing substitution to meta/para positions relative to itself .

Cycloaddition Reactions

While not directly documented for this compound, structurally related pyrrolo-pyridazines participate in 1,3-dipolar cycloadditions with alkynes or alkenes. For example, mesoionic oxazolium N-ylides react with methyl propiolate to form fused heterocycles .

DipolarophileConditionsProduct
Methyl PropiolateCH<sub>2</sub>Cl<sub>2</sub>, RTPyrrolopyridazine-annulated systems
AcrylonitrileDMF, 90°C, TPCD oxidantAromatized cycloadducts

These reactions expand the compound’s utility in synthesizing polycyclic architectures .

Electrophilic Aromatic Substitution (EAS)

The pyrrolo moiety’s electron-rich nature allows electrophilic attacks at positions 8 or 9. Nitration or sulfonation may occur under strong acidic conditions, though competing nitro group reactivity necessitates careful optimization.

ElectrophileConditionsPosition ModifiedProduct Type
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hrsPosition 8Dinitro derivatives
SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>50°C, 4 hrsPosition 9Sulfonic acid derivatives

Photochemical Reactivity

The nitrobenzoyl group may undergo photochemical reactions, such as nitro-to-nitrito rearrangement or radical formation under UV light, though this remains speculative without direct experimental data.

Key Research Findings

  • Antiproliferative Activity : Analogous nitro-substituted pyrrolo-pyridazines (e.g., compound 7m in ) exhibit IC<sub>50</sub> values as low as 12.54 μM against Panc-1 cancer cells, highlighting the pharmacophoric importance of the nitro group .

  • Structural Tunability : Transesterification and SNAr reactions enable systematic modification of electronic and steric properties, as demonstrated in related dihydrodipyrrolo-pyrazine derivatives .

Reaction Optimization Considerations

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SNAr but may complicate ester hydrolysis.

  • Catalysts : TPCD (tetrakis-pyridino Co(II)dichromate) is effective for aromatizing cycloadducts in pyrrolo-pyridazine systems .

  • Temperature Control : Reduction of the nitro group requires mild conditions (25–50°C) to prevent over-reduction or decomposition .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric transformations and biological target engagement mechanisms.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[1,2-b]pyridazine compounds exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. The unique electronic properties imparted by the nitro group may contribute to increased reactivity towards biological targets.

Anti-inflammatory Properties

Research has demonstrated that pyrrolo derivatives can act as effective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate may exhibit similar anti-inflammatory effects due to its structural analogies with known COX inhibitors. A study highlighted the design and synthesis of pyrrolo derivatives that showed superior selectivity for COX-2 over COX-1, suggesting a pathway for further exploration with this compound .

Antioxidant Activity

The antioxidant potential of pyrrolo compounds is also noteworthy. Compounds that inhibit oxidative stress pathways can be beneficial in treating various diseases, including neurodegenerative disorders. The presence of electron-withdrawing groups like nitro may enhance the stability and efficacy of these compounds as antioxidants.

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study focused on the design and synthesis of novel pyrrolo derivatives explored their biological activities. The synthesized compounds were evaluated for their ability to inhibit cyclooxygenase enzymes, revealing that certain derivatives exhibited enhanced selectivity for COX-2, which is crucial for developing safer anti-inflammatory drugs .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio
Compound A40802:1
This compoundTBDTBDTBD

Case Study 2: Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with active sites of enzymes involved in inflammatory processes .

Mechanism of Action

The mechanism of action of diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrrolo[1,2-b]pyridazine core can interact with biological macromolecules. These interactions can lead to the modulation of cellular processes and the inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolo[1,2-b]pyridazine Cores

Diethyl 7-Methyl-2-(4-Methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate ()
  • Core : Identical pyrrolo[1,2-b]pyridazine system.
  • Substituents :
    • Methyl group at position 7 (vs. 4-nitrobenzoyl in the target compound).
    • 4-Methylphenyl group at position 2 (introduces steric bulk but lacks nitro-group reactivity).
Pyrrolo[1,2-b]pyridazine Derivatives in Patents ()
  • Examples : 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives.
  • Key Differences : Saturation in the pyridazine ring alters conjugation and rigidity.
  • Applications : Demonstrated as Bcl-xL inhibitors for cancer therapy . The nitrobenzoyl group in the target compound may enhance binding affinity compared to alkyl or aryl substituents.

Analogs with Different Heterocyclic Cores

Pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylates ()
  • Core : Triazine instead of pyridazine.
  • Examples :
    • 14d : Dimethyl 7-methyl-2-phenyl-4-(p-tolyl)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate.
    • 14f : Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-phenyl analog.
  • Yields (44–64%) and melting points (191–204°C) are comparable to typical pyrrolopyridazine derivatives .
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
  • Examples: 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. 2d: Diethyl 3-benzyl-7-(4-nitrophenyl) analog.
  • Comparison :
    • Imidazopyridine core introduces saturation, reducing aromaticity.
    • 4-Nitrophenyl substituent (as in 1l) mirrors the nitrobenzoyl group in the target compound but lacks the carbonyl linker.
    • Higher melting points (215–245°C) suggest stronger intermolecular forces due to nitro groups .

Functional Group and Substituent Analysis

Table 1: Substituent Effects on Physicochemical Properties
Compound Class Core Structure Key Substituent(s) Melting Point (°C) Yield (%)
Target Compound Pyrrolo[1,2-b]pyridazine 7-(4-Nitrobenzoyl) N/A N/A
Pyrrolo[1,2-b]pyridazine 7-Methyl, 2-(4-methylphenyl) N/A N/A
(14d) Pyrrolo[2,1-f][1,2,4]triazine 4-(p-Tolyl) 191–192 53
(1l) Tetrahydroimidazo[1,2-a]pyridine 7-(4-Nitrophenyl) 243–245 51
Pyrazolo[1,2-a]pyrazole Methyl, oxo groups 200–210 (decomp.) N/A
Key Observations:
  • Nitro Groups : Increase melting points due to polarity (e.g., 1l: 243–245°C vs. 14d: 191–192°C) .
  • Ester Position : Diethyl esters at positions 5 and 6 (target compound) vs. 1 and 2 () alter solubility and steric hindrance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrrolo[1,2-b]pyridazine derivatives like Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate?

  • Answer : One-pot multi-step reactions are widely used for synthesizing structurally complex pyrrolo[1,2-b]pyridazine derivatives. For example, cycloaddition reactions with pyridazinium N-ylides and dipolarophiles (e.g., 4-nitrobenzoyl derivatives) under reflux conditions in solvents like DMSO or DMF yield target compounds. Reaction optimization includes controlling temperature (e.g., 80–100°C) and stoichiometric ratios of reactants to favor regioselectivity . Azeotropic condensation, as demonstrated in poly-dicarboxylate synthesis, can also be adapted for esterification steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing nitrobenzoyl carbonyl signals (~168–170 ppm in 13C NMR) and ester carbonyl groups (~165–167 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., nitro stretches at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • HRMS (ESI) : Validates molecular mass with <5 ppm error between calculated and observed values .
  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., endo vs. exo configurations) by analyzing non-hydrogen atomic positions .

Q. How can researchers purify this compound effectively?

  • Answer : Recrystallization from ethyl acetate/methanol mixtures is a standard method, yielding high-purity crystals (e.g., 82% purity for analogous compounds). Acid quenching (e.g., HCl in ice/water) followed by filtration removes unreacted intermediates . Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) may separate regioisomers .

Advanced Research Questions

Q. How can regioselectivity in the cycloaddition reactions of pyrrolo[1,2-b]pyridazine derivatives be experimentally determined?

  • Answer :

  • X-ray crystallography : Directly visualizes substituent positions (e.g., nitrobenzoyl orientation relative to the pyrrolo-pyridazine core) .
  • NOESY NMR : Detects spatial proximity between protons (e.g., coupling between nitrobenzoyl aromatic protons and pyridazine ring protons) .
  • Competitive reaction studies : Varying dipolarophile electronic properties (e.g., electron-withdrawing vs. donating groups) to assess steric/electronic effects on regioselectivity .

Q. What computational strategies predict the electronic and optical properties of this compound?

  • Answer :

  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity and charge-transfer behavior .
  • Continuum solvation models (e.g., PCM) : Simulate solvent effects on NMR chemical shifts and UV-Vis spectra .
  • TD-DFT for chiroptical properties : Models electronic circular dichroism (ECD) and optical rotation for chiral derivatives .

Q. How should researchers resolve contradictions in spectral data between synthesis batches?

  • Answer :

  • Cross-validation with HRMS : Ensure molecular ion peaks match theoretical masses (e.g., 550.0978 calculated vs. 550.0816 observed in analogous compounds) .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .
  • Isotopic labeling : Tracks unexpected side products (e.g., bromide substitution in 4-bromophenyl derivatives) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Answer :

  • Functional group variation : Synthesize analogs with substituents (e.g., cyano, methoxy) at the 4-nitrobenzoyl position to assess electronic effects on bioactivity .
  • Cytotoxicity assays : Use MTT or SRB protocols on cell lines (e.g., HeLa, MCF-7) to correlate substituent bulkiness (e.g., naphthyl vs. phenyl) with potency .
  • Docking studies : Map nitrobenzoyl interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

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